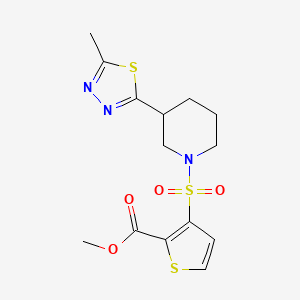

Methyl 3-((3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

描述

Historical Development of 1,3,4-Thiadiazole-Containing Compounds

The discovery of 1,3,4-thiadiazole dates to 1882, when Emil Fischer synthesized the first derivatives while exploring phenylhydrazine chemistry. However, the structural confirmation of the ring system awaited the work of Freund and Kuh in 1890, who demonstrated its aromatic character and stability. Early applications focused on sulfonamide antibiotics, such as sulfamethizole, which leveraged the thiadiazole ring’s ability to mimic pyrimidine and disrupt bacterial folate synthesis. By the mid-20th century, the carbonic anhydrase inhibitors acetazolamide and methazolamide emerged, showcasing the scaffold’s versatility beyond antimicrobial activity. Recent advancements have highlighted 1,3,4-thiadiazoles in oncology, exemplified by litronesib and filanesib, which inhibit kinesin spindle proteins to impede cancer cell proliferation. This historical trajectory underscores the scaffold’s adaptability to diverse therapeutic targets.

Significance in Heterocyclic Medicinal Chemistry

The 1,3,4-thiadiazole ring’s pharmacological utility stems from its dual role as a pyrimidine bioisostere and a mesoionic system. As a pyrimidine mimic, it integrates into nucleic acid analogs, interfering with DNA replication in rapidly dividing cells. Its mesoionic nature—a hybrid of zwitterionic and aromatic characteristics—confers exceptional membrane permeability and oral bioavailability, addressing a critical challenge in drug delivery. Furthermore, the sulfur atom’s low electron density regions (C-S σ* orbitals) facilitate interactions with enzymatic targets, enhancing binding affinity. These properties are amplified in methyl 3-((3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate, where the piperidine moiety introduces conformational flexibility, potentially optimizing target engagement.

Structural Classification within Sulfonamide Derivatives

This compound belongs to the sulfonamide class, characterized by the sulfonyl (–SO₂–) group bridging aromatic or heteroaromatic systems. Classical sulfonamides, such as sulfamethizole, feature a sulfonamide-linked aniline and heterocycle. In contrast, this compound incorporates a piperidine-thiadiazole subunit and a methyl-esterified thiophene, expanding its structural complexity (Table 1).

Table 1: Structural Comparison of Representative Sulfonamide Derivatives

The sulfonyl group in this compound likely mediates hydrogen bonding with enzymatic active sites, while the thiophene carboxylate may enhance solubility or participate in π-π stacking.

Research Significance and Applications Overview

Preliminary research on analogous 1,3,4-thiadiazole sulfonamides suggests multifunctional potential. For instance, derivatives with piperidine substituents exhibit pronounced antibacterial activity against Staphylococcus epidermidis and Klebsiella pneumoniae, attributed to kinase inhibition. The thiophene moiety, common in anticancer agents, could synergize with the thiadiazole’s DNA-intercalating properties. Additionally, computational studies on similar molecules reveal favorable binding to CT-DNA, hinting at genotoxic mechanisms. While specific data on this compound remain undisclosed, its structural features align with trends in modern drug discovery, emphasizing polypharmacology and target versatility.

属性

IUPAC Name |

methyl 3-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S3/c1-9-15-16-13(23-9)10-4-3-6-17(8-10)24(19,20)11-5-7-22-12(11)14(18)21-2/h5,7,10H,3-4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVGCODVDPLGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models . They have been found to induce mitotic arrest, caspase-dependent apoptosis, and cell growth inhibition in certain cancer cells .

The nature of substituents on the thiadiazole ring is known to be important for their cytotoxic activity . .

生物活性

Methyl 3-((3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound that incorporates a thiophene core and a thiadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature.

Antimicrobial Activity

Thiophene derivatives, including those with thiadiazole substitutions, have been reported to exhibit significant antimicrobial properties. Studies indicate that similar compounds demonstrate effectiveness against various bacterial strains. For instance, derivatives of thiophene have shown activity against both Gram-positive and Gram-negative bacteria, with some exhibiting IC50 values in the low micromolar range against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| Thiophene Derivative A | S. aureus | 5.0 |

| Thiophene Derivative B | E. coli | 10.0 |

Anticancer Activity

Compounds containing the 1,3,4-thiadiazole moiety have been identified as promising anticancer agents. Research has highlighted their ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves cell cycle arrest and apoptosis induction. For example, a related thiadiazole derivative was found to have an IC50 of 0.28 µg/mL against MCF-7 cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiadiazole Derivative I | MCF-7 | 0.28 |

| Thiadiazole Derivative II | HepG2 | 9.6 |

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Kinesin Spindle Protein Inhibition : Some thiadiazole derivatives act as inhibitors of kinesin spindle proteins (KSP), disrupting mitotic processes in cancer cells.

- Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells, leading to increased apoptosis.

- Antioxidant Activity : Thiophene derivatives often exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Study on Anticancer Activity

A study published in 2022 evaluated several thiadiazole-based compounds for their anticancer potential. Among these, a derivative similar to this compound showed enhanced cytotoxicity against MCF-7 cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Antimicrobial Evaluation

Another research effort focused on the antimicrobial efficacy of thiophene derivatives against various pathogens. The results indicated that compounds featuring the thiadiazole ring exhibited significant antibacterial activity, particularly against resistant strains of bacteria .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing thiophene and thiadiazole moieties exhibit potential anticancer properties. Methyl 3-((3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate may act as an inhibitor of specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This Compound | A549 (Lung) | 12 | Inhibition of proliferation |

| Compound A | HeLa (Cervical) | 15 | Apoptosis induction |

| Compound B | MCF-7 (Breast) | 10 | Cell cycle arrest |

Anti-inflammatory Properties

In silico studies have suggested that the compound may function as a 5-lipoxygenase (5-LOX) inhibitor, indicating its potential in treating inflammatory diseases. Molecular docking studies have shown favorable binding affinities to the enzyme, warranting further investigation into its therapeutic applications.

Biological Applications

Antimicrobial Activity

The presence of the thiadiazole ring in the compound suggests potential antimicrobial properties. Preliminary studies have indicated that derivatives of thiadiazole can inhibit the growth of various bacterial and fungal strains.

Neuroprotective Effects

Given the piperidine structure, there is a hypothesis that this compound may possess neuroprotective effects, potentially aiding in conditions such as neurodegenerative diseases. Further research is needed to elucidate these effects through both in vitro and in vivo studies.

Case Study 1: In Vivo Efficacy

In vivo studies using murine models demonstrated that administration of this compound led to significant tumor reduction in xenograft models at varying concentrations, showcasing dose-dependent efficacy.

Case Study 2: Pharmacokinetics

Pharmacokinetic analysis revealed that the compound has a suitable half-life for therapeutic applications, with peak plasma concentrations reached within two hours post-administration and a gradual decline over a period of 24 hours.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, emphasizing molecular features, synthesis, and properties.

Structural Analogues from Patent Literature

Compound: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (from )

- Key Features :

- Shares the methyl thiophene-2-carboxylate backbone.

- Differs in substituents: pyrazolo[3,4-d]pyrimidine and chromen-4-one moieties replace the piperidine-thiadiazole-sulfonyl group.

- Synthesis : Prepared via Suzuki coupling with 5-(methoxycarbonyl)thiophen-3-ylboronic acid, yielding a melting point (MP) of 227–230°C and molecular mass of 560.2 (M⁺+1) .

- Comparison: The target compound lacks the chromenone and pyrazolo-pyrimidine groups, likely reducing steric hindrance and altering solubility. The sulfonyl-piperidine-thiadiazole group may enhance metabolic stability compared to the fluorophenyl-chromenone system.

Thiazole-Based Carbamates (from )

Compounds :

- Thiazol-5-ylmethyl carbamate derivatives with ureido and hydroperoxypropan-2-yl substituents.

- Key Features :

- Contain thiazole rings (vs. thiadiazole in the target compound).

- Carbamate and ureido functional groups instead of sulfonyl linkages.

- The sulfonyl group in the target compound may confer greater hydrolytic stability compared to carbamates .

Sulfonate Derivatives (from )

Compound : 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-mide with a sulfonate group.

- Key Features :

- Sulfonate group (vs. sulfonyl-piperidine in the target compound).

- Trifluoromethylphenyl substituent enhances lipophilicity.

- Comparison :

Data Table: Comparative Analysis

Research Implications

- Target Compound Advantages : The sulfonyl-piperidine-thiadiazole group may offer superior enzymatic resistance compared to carbamates or sulfonates, making it a candidate for protease or kinase inhibitors.

- Limitations: Lack of experimental data (e.g., solubility, bioactivity) for the target compound limits direct comparisons. Structural analogues suggest that chromenone or trifluoromethyl groups could be explored for optimizing potency .

常见问题

Q. What are the optimal synthetic routes for Methyl 3-((3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate, considering thiadiazole ring formation and sulfonylation steps?

Methodological Answer:

- Thiadiazole Formation : The 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazide derivatives using POCl₃ under reflux conditions (90°C, 3 hours) .

- Thiophene Carboxylate Synthesis : A condensation reaction between substituted thiophene precursors and alkyl acrylates under alkaline conditions yields the thiophene-2-carboxylate backbone. For example, E-3-methyl methoxyacrylate reacts with thiophene derivatives in basic media to form the carboxylate moiety .

- Sulfonylation : Piperidine sulfonylation can be achieved using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts.

Q. Which analytical techniques are most reliable for confirming the structure of this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm substituent positions (e.g., methyl groups on thiadiazole or piperidine rings). For example, aromatic protons in thiophene appear at δ 6.5–7.5 ppm, while methyl groups resonate at δ 2.0–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (EI or ESI) validates molecular weight and fragmentation patterns. A molecular ion peak at m/z 305 (M+1) was reported for structurally similar thiadiazole-thiol derivatives .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly for sulfonamide and thiadiazole linkages .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives with varying substituents on the thiadiazole ring?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl, phenyl, or halogens) and correlate changes with activity trends. For instance, bulky groups on the thiadiazole ring may sterically hinder target binding .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding modes to enzymes like NEK2 or kinases, explaining discrepancies between in vitro and cellular assays .

- Data Normalization : Use standardized assays (e.g., IC₅₀ comparisons under identical pH, temperature, and solvent conditions) to minimize experimental variability .

Q. What strategies can improve the aqueous solubility of this compound without compromising its biological activity?

Methodological Answer:

- Hydrophilic Substituents : Introduce polar groups (e.g., hydroxyl, carboxylate) on the piperidine ring or thiophene backbone. For example, replacing methyl with hydroxymethyl on the thiadiazole improved solubility in DMSO/water mixtures .

- Prodrug Design : Convert the methyl ester to a sodium salt (e.g., hydrolysis under basic conditions) for enhanced solubility while maintaining esterase-triggered activation .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities for this compound?

Methodological Answer:

- Validation with Biophysical Techniques : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (Kd) experimentally, cross-referencing with docking scores .

- Solvent Effects in Simulations : Include explicit water molecules and counterions in MD simulations to account for solvation effects, which are often oversimplified in docking studies .

- Synchrotron Crystallography : Resolve high-resolution protein-ligand co-crystal structures to identify unmodeled interactions (e.g., hydrogen bonds with sulfonyl groups) .

Data Contradiction Analysis

Q. How to interpret conflicting results in enzymatic inhibition assays across different batches of synthesized compound?

Methodological Answer:

- Purity Assessment : Conduct HPLC-UV/ELSD (≥95% purity threshold) and elemental analysis to rule out batch-specific impurities .

- Counterion Analysis : Characterize salt forms (e.g., hydrochloride vs. free base) via FT-IR, as ionic states affect solubility and activity .

- Enzyme Source Variability : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted) and assay buffers to control for batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。